molecular formula C10H8N4O2 B2926957 5-(2-Phenyldiazenyl)-4,6-pyrimidinediol CAS No. 339016-28-3

5-(2-Phenyldiazenyl)-4,6-pyrimidinediol

Cat. No.: B2926957
CAS No.: 339016-28-3
M. Wt: 216.2
InChI Key: IAEMONUXDVJCEA-BUHFOSPRSA-N
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Description

5-(2-Phenyldiazenyl)-4,6-pyrimidinediol is a heterocyclic compound characterized by the presence of a pyrimidine ring substituted with a phenyldiazenyl group

Scientific Research Applications

5-(2-Phenyldiazenyl)-4,6-pyrimidinediol has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Phenyldiazenyl)-4,6-pyrimidinediol typically involves the diazotization of aniline derivatives followed by coupling with pyrimidine derivatives. One common method involves the reaction of 2-aminopyrimidine with nitrous acid to form the diazonium salt, which is then coupled with phenol to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2-Phenyldiazenyl)-4,6-pyrimidinediol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(2-Phenyldiazenyl)-4,6-pyrimidinediol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

4-hydroxy-5-phenyldiazenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2/c15-9-8(10(16)12-6-11-9)14-13-7-4-2-1-3-5-7/h1-6H,(H2,11,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEMONUXDVJCEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(N=CNC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666659
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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